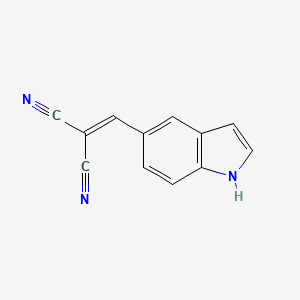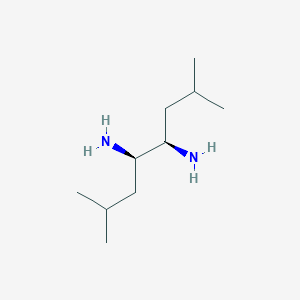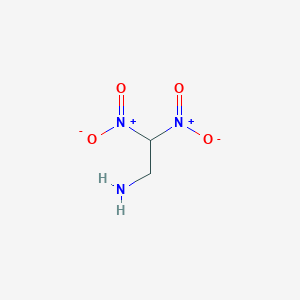![molecular formula C10H6ClN5 B14070670 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14070670.png)
3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine is a heterocyclic compound with a molecular formula of C10H6ClN5 and a molecular weight of 231.64 g/mol . This compound is characterized by the presence of a pyrazolo[1,5-b]pyridazine core structure, which is substituted with a 2-chloropyrimidin-4-yl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine typically involves the reaction of pyrazolo[1,5-b]pyridazine with 2-chloropyrimidine under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazolo[1,5-b]pyridazine attacks the chlorinated carbon of the 2-chloropyrimidine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropyrimidin-4-yl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Cyclization Reactions: The pyrazolo[1,5-b]pyridazine core can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation may produce a pyridazine oxide .
Applications De Recherche Scientifique
3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as receptors or ion channels, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the position and nature of substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
Indol-2-ylpyrazolo[3,4-b]pyridine: This compound features an indole ring fused to the pyrazolo[3,4-b]pyridine core.
Uniqueness
3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloropyrimidin-4-yl group enhances its reactivity and potential for further functionalization . Additionally, its ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable compound for scientific research and drug development .
Propriétés
IUPAC Name |
3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-10-12-5-3-8(15-10)7-6-14-16-9(7)2-1-4-13-16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYAWYSEOPIBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)C3=NC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














